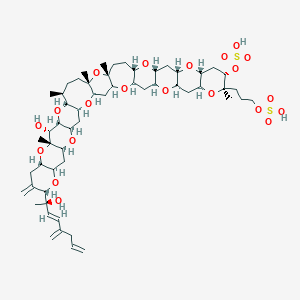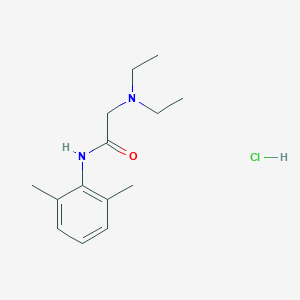
Dextromethorphan hydrobromide
説明
Dextromethorphan Hydrobromide is a salt of the methyl ether of the dextrorotatory isomer of levorphanol, a narcotic analgesic . It is used to relieve coughs due to colds or influenza (flu). It should not be used for chronic cough that occurs with smoking, asthma, or emphysema or when there is an unusually large amount of mucus or phlegm (flem) with the cough .
Synthesis Analysis
The synthesis of Dextromethorphan Hydrobromide involves a solution of sodium hydroxide in water being added to a solution of dextromethorphan hydrobromide hydrate in chloroform. The reaction mixture is stirred for 30 minutes on a magnetic stirrer. The organic layer is then separated and dried with anhydrous sodium sulfate .Molecular Structure Analysis
The molecular formula of Dextromethorphan Hydrobromide is C18H26BrNO. Its average mass is 352.309 Da and its monoisotopic mass is 351.119781 Da .Chemical Reactions Analysis
Dextromethorphan Hydrobromide can be determined by high-performance liquid chromatography using ion-pair formation . It can also be determined in oral fluid by LC–MS-MS .Physical And Chemical Properties Analysis
Dextromethorphan Hydrobromide has a molecular formula of C18H26BrNO. Its average mass is 352.309 Da and its monoisotopic mass is 351.119781 Da .科学的研究の応用
Antidepressant Therapy
Dextromethorphan hydrobromide monohydrate has been repurposed as an adjunct therapy in patients with major depressive disorder (MDD). It is added to selective serotonin reuptake inhibitors (SSRIs) to enhance their therapeutic outcomes . The efficacy and safety of this add-on therapy are currently being evaluated in a randomized controlled trial .
Cough Suppressant
Dextromethorphan is commonly used as a cough suppressant . Although it is similar in structure to other opioids, it has minimal interaction with opioid receptors .
Cytochrome P450 2D6 Enzyme Action
Dextromethorphan hydrobromide monohydrate has been used as a substrate for cytochrome P450 2D6 enzyme action . This enzyme plays a crucial role in the metabolism of many drugs, and studying its action can help understand drug-drug interactions .
Measuring P450 Activity
In addition to being a substrate for P450 2D6, Dextromethorphan hydrobromide monohydrate is also used in potassium phosphate buffer for measuring P450 activity . This can provide valuable insights into the metabolic processes in the body .
Enzyme Inhibition Studies
Dextromethorphan hydrobromide monohydrate is used in enzyme inhibition studies . By studying how this compound inhibits certain enzymes, researchers can gain a better understanding of how these enzymes function and how they can be targeted for therapeutic purposes .
作用機序
Target of Action
Dextromethorphan hydrobromide monohydrate primarily targets the N-methyl-D-aspartate (NMDA) receptors in the brain . It is an NMDA receptor antagonist . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane .
Mode of Action
Dextromethorphan hydrobromide monohydrate interacts with its targets by binding to the NMDA receptors, thereby inhibiting the excitatory neurotransmitter glutamate . This interaction results in the suppression of the cough reflex, as it decreases the sensitivity of cough receptors and interrupts cough impulse transmission by depressing the medullary cough center .
Biochemical Pathways
The primary biochemical pathway affected by Dextromethorphan hydrobromide monohydrate is the glutamatergic signaling pathway. By acting as an antagonist at NMDA receptors, it inhibits the action of glutamate, the body’s primary excitatory neurotransmitter . This results in a decrease in excitatory signaling, which can help to suppress the cough reflex .
Pharmacokinetics
Dextromethorphan hydrobromide monohydrate is rapidly absorbed from the gastrointestinal tract and converted into the active metabolite dextrorphan in the liver by the cytochrome P450 enzyme CYP2D6 . The bioavailability of Dextromethorphan is reported to be around 11% . The elimination half-life of Dextromethorphan varies between individuals, ranging from 2-4 hours in extensive metabolizers to up to 24 hours in poor metabolizers . The drug is primarily excreted via the kidneys .
Result of Action
The molecular effect of Dextromethorphan hydrobromide monohydrate’s action is the inhibition of NMDA receptor activity, which leads to a decrease in excitatory neurotransmission . On a cellular level, this results in the suppression of the cough reflex, providing relief from dry cough .
Action Environment
The action, efficacy, and stability of Dextromethorphan hydrobromide monohydrate can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH level of the stomach. Additionally, the drug’s metabolism can be influenced by factors such as the individual’s age, liver function, and genetic makeup, particularly the presence of the CYP2D6 enzyme which is responsible for metabolizing the drug . Furthermore, the drug’s action can be influenced by interactions with other drugs .
将来の方向性
特性
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTADZBLEUMJRG-IKNOHUQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125-71-3 (Parent) | |
| Record name | Dextromethorphan hydrobromide [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045569 | |
| Record name | Dextromethorphan hydrobromide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49731998 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Dextromethorphan hydrobromide monohydrate | |
CAS RN |
6700-34-1 | |
| Record name | Dextromethorphan hydrobromide monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6700-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextromethorphan hydrobromide [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextromethorphan hydrobromide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4)-3-methoxy-17-methyl-9-alpha, 14 alpha-morphinan Hydrobromide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXTROMETHORPHAN HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D2RTI9KYH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















